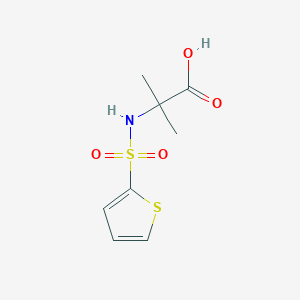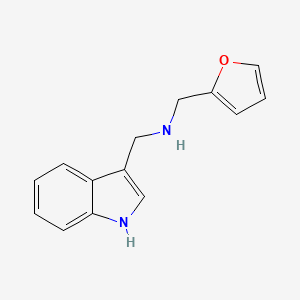
1-(3-ヒドロキシプロピル)-1H-インドール-3-カルバルデヒド
概要
説明
1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a hydroxypropyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 3-position of the indole ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various biological studies.
科学的研究の応用
1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving indole derivatives.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
作用機序
Target of Action
Similar compounds have been found to interact with enzymes such as interleukin-1 receptor-associated kinase 4 and Coagulation factor XI . These enzymes play crucial roles in immune response and blood coagulation, respectively.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may influence pathways related to immune response and blood coagulation .
Pharmacokinetics
Similar compounds have shown variable absorption and distribution profiles, metabolism by liver enzymes, and excretion through renal and hepatic routes . These properties significantly impact the bioavailability of the compound.
Result of Action
Based on its potential targets, it can be speculated that the compound may modulate immune response and blood coagulation .
生化学分析
Biochemical Properties
1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as aldehyde dehydrogenase and aldo-keto reductase . These interactions are essential for the detoxification processes within cells, as the compound can be converted into less reactive and more water-soluble forms, facilitating their excretion from the body.
Cellular Effects
The effects of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in the inflammatory response, thereby playing a role in modulating inflammation at the cellular level. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the metabolic flux within cells.
Molecular Mechanism
At the molecular level, 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can activate transcription factors that regulate gene expression, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can lead to toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and aldo-keto reductase, which are crucial for its metabolism . These interactions lead to the conversion of the compound into less reactive forms, which can then be further metabolized and excreted from the body. The compound’s involvement in these metabolic pathways also affects the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, the compound can be transported into the mitochondria, where it exerts its effects on mitochondrial function. Additionally, it can accumulate in the endoplasmic reticulum, affecting protein folding and secretion.
Subcellular Localization
The subcellular localization of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it influences gene expression by interacting with transcription factors. Additionally, it can be targeted to the mitochondria, where it affects mitochondrial respiration and energy production.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of indole-3-carbaldehyde with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The hydroxypropyl group is introduced via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Thionyl chloride in dichloromethane for converting the hydroxy group to a chloro group.
Major Products Formed:
Oxidation: 1-(3-Carboxy-propyl)-1H-indole-3-carbaldehyde.
Reduction: 1-(3-Hydroxy-propyl)-1H-indole-3-methanol.
Substitution: 1-(3-Chloro-propyl)-1H-indole-3-carbaldehyde.
類似化合物との比較
Indole-3-carbaldehyde: Lacks the hydroxypropyl group but shares the indole and aldehyde functionalities.
1-(3-Hydroxy-propyl)-1H-indole: Lacks the aldehyde group but has the hydroxypropyl group attached to the indole ring.
Uniqueness: 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the hydroxypropyl and aldehyde groups, which confer distinct reactivity and potential biological activity. This dual functionality allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
特性
IUPAC Name |
1-(3-hydroxypropyl)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-7-3-6-13-8-10(9-15)11-4-1-2-5-12(11)13/h1-2,4-5,8-9,14H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVVKWWCJMWYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)
![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)




![N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine](/img/structure/B1306498.png)



![1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid](/img/structure/B1306522.png)


